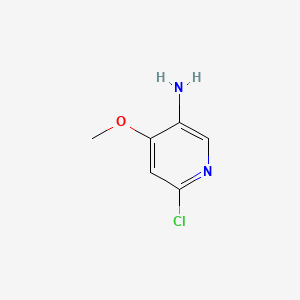

![molecular formula C6H5ClN4 B595138 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 1245643-75-7](/img/structure/B595138.png)

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

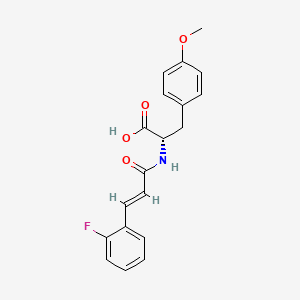

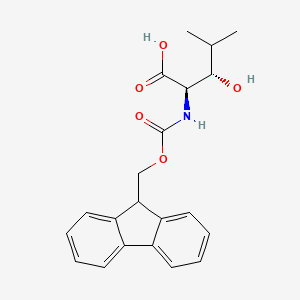

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often involves the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .Molecular Structure Analysis

The molecular structure of this compound is composed of a pyrazole bound to a pyridine group . The structure of the compound is closely similar to the purine bases adenine and guanine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-b]pyridin-3-amine, a similar compound, include a melting point of 189-192°C, a predicted boiling point of 315.3±25.0 °C, and a predicted density of 1.61±0.1 g/cm3 .Applications De Recherche Scientifique

Applications biomédicales

Les 1H-pyrazolo[3,4-b]pyridines, qui incluent le « 5-chloro-1H-pyrazolo[3,4-b]pyridin-3-amine », sont un groupe de composés hétérocycliques qui ont été largement étudiés pour leurs applications biomédicales . Ils présentent deux formes tautomères possibles : les isomères 1H et 2H . Plus de 300 000 1H-pyrazolo[3,4-b]pyridines ont été décrites, qui sont incluses dans plus de 5 500 références (2 400 brevets) à ce jour .

Études d'amarrage moléculaire

Des études d'amarrage moléculaire ont été utilisées pour évaluer le mode de liaison entre certains composés et TRKA . Cela pourrait fournir des informations précieuses sur les applications thérapeutiques potentielles du « this compound ».

Activité inhibitrice

Certains composés ont montré une activité inhibitrice significative . Par exemple, les composés 14, 13 et 15 ont montré une activité inhibitrice significative avec des valeurs de CI50 de 0,057 ± 0,003, 0,081 ± 0,004 et 0,119 ± 0,007 μM, respectivement, par rapport au médicament de contrôle sorafénib . Cela suggère que le « this compound » pourrait potentiellement être utilisé dans des applications similaires.

Mécanisme D'action

Target of Action

5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that has been found to interact with several targets. It is structurally similar to the purine bases adenine and guanine Related compounds have been found to interact with targets such as tropomyosin receptor kinases (trks) , and cyclin-dependent kinases (CDKs) .

Mode of Action

It is known that related compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target . For instance, TRK inhibitors bind to the kinase domain of the receptor, preventing its activation and subsequent downstream signaling .

Biochemical Pathways

Related compounds have been found to affect pathways such as the map kinase signal transduction pathway , and the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Pharmacokinetics

The polarized nature of the compound, due to the presence of electron-rich and electron-deficient portions, may influence its bioavailability .

Result of Action

Related compounds have been found to exhibit cytotoxic activities against various cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTJLFCDHRGDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743263 |

Source

|

| Record name | 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245643-75-7 |

Source

|

| Record name | 5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4/'-[(Dibutylstannylene)bis(oxy)]bis[(Z)-4-oxo-2-butenoic acid]](/img/structure/B595060.png)